molecular formula C21H13ClF2N4O2 B1665198 2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide CAS No. 897644-83-6

2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide

Cat. No.: B1665198
CAS No.: 897644-83-6
M. Wt: 426.8 g/mol
InChI Key: OHMPXDCOVKOOAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AKP-001 involves multiple steps, starting with the preparation of the core isoxazole structure. The key steps include:

Industrial Production Methods

Industrial production of AKP-001 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

AKP-001 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of AKP-001, as well as substituted derivatives .

Scientific Research Applications

AKP-001 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of p38 MAPK.

    Biology: Employed in cellular studies to understand the role of p38 MAPK in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory bowel disease and other inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting p38 MAPK

Mechanism of Action

AKP-001 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme involved in the inflammatory response. The compound binds to the active site of p38 MAPK, preventing its phosphorylation and subsequent activation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AKP-001

AKP-001 is unique due to its design based on the ante-drug concept, which ensures it is metabolized to inactive forms via first-pass metabolism. This design minimizes systemic exposure and reduces the risk of side effects, making it particularly suitable for targeting intestinal inflammation .

Properties

CAS No.

897644-83-6

Molecular Formula

C21H13ClF2N4O2

Molecular Weight

426.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[3-(4-fluorophenyl)-4-pyrimidin-4-yl-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C21H13ClF2N4O2/c22-15-2-1-3-16(24)14(15)10-18(29)27-21-19(17-8-9-25-11-26-17)20(28-30-21)12-4-6-13(23)7-5-12/h1-9,11H,10H2,(H,27,29)

InChI Key

OHMPXDCOVKOOAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide
Reactant of Route 2
2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide

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